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Compound of Interest

2,3,6,7,10,11-
Compound Name:
Hexamethoxytriphenylene

Cat. No.: B1308117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of
2,3,6,7,10,11-hexamethoxytriphenylene (HMTP), a disc-shaped planar molecule with
significant interest in materials science and drug development.[1] This document details the key
structural parameters, experimental protocols for its synthesis and crystallographic analysis,
and visual representations of its structure and the workflow for its geometric determination.

Core Molecular Structure and Symmetry

2,3,6,7,10,11-Hexamethoxytriphenylene is characterized by a triphenylene core
functionalized with six methoxy groups at the ortho-positions. This substitution pattern confers
a high degree of symmetry to the molecule, belonging to the D3h point group.[1] The planatr,
disc-like shape of HMTP is a key feature influencing its self-assembly properties and potential
applications in areas such as liquid crystals and organic frameworks.[1]

Quantitative Molecular Geometry Data

The precise bond lengths, bond angles, and dihedral angles of hexamethoxytriphenylene have
been determined by single-crystal X-ray diffraction. The crystallographic data for this analysis is
deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number
147349. The following tables summarize the key geometric parameters derived from this
crystallographic data.
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Table 1: Selected Bond Lengths for Hexamethoxytriphenylene

Atom 1 Atom 2 Bond Length (A)
C1 Cc2 1.385
Ci C6 1.421
C1 C12A 1.465
Cc2 C3 1.423
C2 O1 1.368
C3 C4 1.384
C3 02 1.368
C4 C5 1.422
C4 C9A 1.464
C5 C6 1.380
o1 Cc7 1.425
02 C8 1.425

Table 2: Selected Bond Angles for Hexamethoxytriphenylene
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
C2 C1l C6 121.2
Cc2 C1 C12A 119.2
C6 Cl C12A 119.6
C1l Cc2 C3 119.0
Ci1 Cc2 o1 115.5
C3 Cc2 o1 125.5
Cc2 C3 C4 119.0
Cc2 C3 02 1255
C4 C3 02 1154
C3 C4 C5 121.2
C3 C4 C9A 119.2
C5 C4 C9A 119.6
Cc2 o1 Cc7 117.8
C3 02 C8 117.8

Table 3: Selected Dihedral Angles for Hexamethoxytriphenylene
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Dihedral Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)

C6 C1 Cc2 C3 0.1
C12A Ci1 Cc2 C3 179.9
C6 C1 Cc2 o1 179.4
C12A C1 Cc2 o1 -0.8
Ci1 Cc2 C3 C4 0.0
o1 C2 C3 C4 -179.3
C1l C2 C3 02 179.4
01 C2 C3 02 0.1
C1 C2 o1 Cc7 -3.1
C3 Cc2 O1 Cc7 176.2
Cc2 C3 C4 C5 0.1
02 C3 C4 C5 179.5
Cc2 C3 C4 CO9A -179.9
02 C3 C4 C9A -0.5
Cc2 C3 02 C8 -3.1
C4 C3 02 C8 176.3

Experimental Protocols
Synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene

The synthesis of 2,3,6,7,10,11-hexamethoxytriphenylene can be achieved through the
oxidative trimerization of 1,2-dimethoxybenzene.[2]

Materials:

e 1,2-Dimethoxybenzene
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Anhydrous Ferric Chloride (FeClI3)

70% Sulfuric Acid

Ice Water

Distilled Water

Procedure:

In a suitable reaction vessel, dissolve 1,2-dimethoxybenzene (0.23 mol) and anhydrous ferric
chloride (0.74 mol) in 70% sulfuric acid.[2]

« Stir the reaction mixture at 25 °C for 24 hours.[2]

 After the reaction is complete, slowly pour the mixture into a beaker containing 500 g of ice
water.[2]

o Collect the precipitated crystals by filtration.[2]
e Wash the collected crystals with 1 L of distilled water.[2]

e Dry the purified crystals to obtain 2,3,6,7,10,11-hexamethoxytriphenylene.[]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular geometry of hexamethoxytriphenylene was carried out
using single-crystal X-ray diffraction.

Crystal Growth:

¢ Single crystals of 2,3,6,7,10,11-hexamethoxytriphenylene suitable for X-ray diffraction
were obtained by sublimation at 270 °C in a vacuum (2 x 10-2 mbar).

Data Collection and Refinement:

o A suitable single crystal is mounted on a goniometer head.
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o X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka radiation) and a detector.

e The crystal structure is solved using direct methods and refined by full-matrix least-squares
on F2.

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated
positions and refined using a riding model.

» The final crystallographic data, including unit cell parameters, atomic coordinates, and
displacement parameters, are deposited in a crystallographic database such as the
Cambridge Crystallographic Data Centre (CCDC).

Visualizations
Molecular Structure of Hexamethoxytriphenylene

Caption: Molecular structure of 2,3,6,7,10,11-hexamethoxytriphenylene.

Experimental Workflow for Molecular Geometry
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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